Z-VAD(OMe)-FMK,Z-VAD(OMe)-FMK
Description
Significance of Caspase Inhibition in Biological Research
Caspases, a family of cysteine proteases, are central to the regulation of programmed cell death (apoptosis) and inflammation. alab.com.plnih.gov The dysregulation of these enzymes is implicated in a variety of human diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. nih.gov Insufficient activation of caspases can contribute to the development of tumors or increase susceptibility to infections, while their excessive activation can lead to tissue damage seen in various diseases. nih.gov Consequently, the ability to modulate caspase activity is a critical tool for researchers investigating the molecular mechanisms of these pathological processes.
The study of caspases and their inhibition provides invaluable insights into the fundamental processes of cellular homeostasis. nih.gov There are two main classes of caspases: initiator caspases (such as caspase-8 and -9) and executioner caspases (such as caspase-3, -6, and -7). Initiator caspases are activated by specific cellular signals and in turn activate the executioner caspases. Executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Another subset of caspases, including caspase-1, -4, -5, and -11, are primarily involved in inflammatory responses through the activation of cytokines. nih.gov
Inhibition of caspases allows researchers to dissect these complex pathways. By blocking specific or multiple caspases, scientists can determine their precise roles in various cellular events. For instance, inhibiting caspases has been instrumental in demonstrating their role in the detrimental hepatocyte apoptosis associated with chronic hepatitis C virus infection. nih.gov Furthermore, caspase inhibitors have been employed in animal models to ameliorate the symptoms of conditions caused by inappropriate apoptosis, such as in neurological diseases and arthritis. nih.gov The ability to block caspase activity is therefore a powerful experimental approach to understand the intricate balance between cell death and survival, and to explore potential therapeutic strategies for a wide range of diseases.
Overview of Z-VAD(OMe)-FMK as a Broad-Spectrum Caspase Inhibitor and Research Tool
Z-VAD(OMe)-FMK, or carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone, is a widely utilized research tool known for its function as a broad-spectrum caspase inhibitor. promega.jpmedchemexpress.com This synthetic peptide is cell-permeable, allowing it to enter living cells and interact with its intracellular targets. promega.jpmedchemexpress.com Its mechanism of action involves irreversibly binding to the catalytic site of most caspases, thereby preventing them from cleaving their substrates and executing their functions in apoptosis and inflammation. alab.com.plpromega.jpcaymanchem.com
The "pan-caspase" or broad-spectrum nature of Z-VAD(OMe)-FMK means it inhibits a wide range of caspases, including caspases-1, -3, -4, and -7. bpsbioscience.com This makes it a valuable tool for studying processes where multiple caspases are involved. For example, it has been shown to effectively block Fas-mediated apoptosis in Jurkat T cells and apoptosis induced by various stimuli in THP.1 cells. bpsbioscience.com By inhibiting the cleavage of key proteins like poly(ADP-ribose) polymerase (PARP), Z-VAD(OMe)-FMK prevents the biochemical cascade of apoptosis. caymanchem.com
While originally investigated for potential therapeutic applications, Z-VAD(OMe)-FMK has found its primary role as a fundamental research tool. nih.gov Its development has been a significant contribution to the fields of histochemistry and cell biology, enabling countless studies on the intricate mechanisms of apoptosis. nih.gov Researchers utilize Z-VAD(OMe)-FMK to determine whether a particular cell death pathway is caspase-dependent. For instance, in studies of viral infections, this inhibitor has been used to demonstrate that inhibiting apoptosis can lead to higher viral titers, indicating the role of apoptosis in limiting viral replication. nih.gov
It is important to note that while Z-VAD(OMe)-FMK is a powerful tool, some studies suggest it may not be entirely specific to caspases and can inhibit other enzymes like cathepsin B and ubiquitin C-terminal hydrolase L1 (UCHL1). medchemexpress.comtargetmol.comcellsignal.comnih.gov This highlights the need for careful interpretation of experimental results and the use of appropriate controls.
Interactive Data Table: Properties of Z-VAD(OMe)-FMK
| Property | Value |
| Full Name | Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone |
| Molecular Formula | C22H30FN3O7 |
| Molecular Weight | 467.49 g/mol |
| CAS Number | 187389-52-2 |
| Mechanism of Action | Irreversible pan-caspase inhibitor |
| Key Applications | Research tool to study apoptosis and caspase-dependent processes |
| Inhibited Caspases | Caspase-1, -3, -4, -7, and others |
| Cell Permeability | Yes |
Structure
2D Structure
Properties
Molecular Formula |
C22H30FN3O7 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl (3S)-5-fluoro-3-[[(2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate |
InChI |
InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16+,19+/m1/s1 |
InChI Key |
MIFGOLAMNLSLGH-ALKREAHSSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Z Vad Ome Fmk Action
Pan-Caspase Inhibitory Profile
Z-VAD(OMe)-FMK is widely characterized as a cell-permeable, irreversible pan-caspase inhibitor. cellsignal.comcellsignal.jpmedchemexpress.combpsbioscience.com Its design as a peptide mimic of caspase substrates allows it to effectively target and neutralize a wide array of these cysteine-aspartic proteases, thereby blocking the apoptotic cascade. promega.commedchemexpress.eu The O-methylation of the aspartic acid residue enhances its stability and cell permeability, allowing it to reach its intracellular targets. promega.com
Irreversible Covalent Binding to Caspase Catalytic Sites
The inhibitory prowess of Z-VAD(OMe)-FMK lies in its chemical structure, specifically the fluoromethylketone (FMK) group. nih.gov This reactive group enables the inhibitor to form an irreversible covalent bond with the cysteine residue located within the catalytic site of caspases. promega.commedchemexpress.eunih.gov This covalent modification permanently inactivates the enzyme, preventing it from cleaving its downstream substrates and thus halting the progression of apoptosis. promega.commedchemexpress.eu
Inhibition of Specific Caspases
As a "pan-caspase" inhibitor, Z-VAD(OMe)-FMK demonstrates activity against a broad range of caspases. cellsignal.comebi.ac.uk Research has documented its ability to inhibit initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, including caspase-3 and caspase-7. ebi.ac.uk Its inhibitory scope also extends to inflammatory caspases like caspase-1, and other caspases including -4, -5, -10, and the murine caspase-11. bpsbioscience.cominvivogen.comalab.com.pl However, some studies suggest it is a potent inhibitor of human caspases-1 through -10, with the notable exception of caspase-2, for which it shows significantly less potency. ebi.ac.ukinvivogen.comalab.com.pl
Below is a table summarizing the inhibitory effect of Z-VAD(OMe)-FMK on various caspases.
| Caspase Target | Inhibitory Effect |
| Caspase-1 | Inhibited bpsbioscience.comebi.ac.ukinvivogen.comalab.com.pl |
| Caspase-2 | Weakly Inhibited ebi.ac.ukinvivogen.comalab.com.pl |
| Caspase-3 | Inhibited bpsbioscience.comebi.ac.uk |
| Caspase-4 | Inhibited bpsbioscience.comebi.ac.ukinvivogen.comalab.com.pl |
| Caspase-5 | Inhibited ebi.ac.ukinvivogen.comalab.com.pl |
| Caspase-7 | Inhibited bpsbioscience.comebi.ac.uk |
| Caspase-8 | Inhibited ebi.ac.uk |
| Caspase-9 | Inhibited ebi.ac.uk |
| Caspase-10 | Inhibited invivogen.comalab.com.pl |
| Caspase-11 (murine) | Inhibited invivogen.comalab.com.pl |
Modulation of Caspase Precursor Processing
A key mechanism by which Z-VAD(OMe)-FMK exerts its anti-apoptotic effects is by interfering with the activation of caspases from their inactive zymogen forms, known as pro-caspases. nih.govresearchgate.net Notably, it has been demonstrated that Z-VAD(OMe)-FMK inhibits the processing of pro-caspase-3 (also known as proCPP32) into its active p17 and p12 subunits. cellsignal.comnih.govresearchgate.netcellsignal.com By preventing this crucial activation step, the inhibitor effectively blocks the downstream events of the apoptotic cascade that are mediated by active caspase-3. cellsignal.comcellsignal.com
Interactions with Non-Caspase Targets (Off-Target Effects)
While its primary application is as a pan-caspase inhibitor, accumulating evidence has revealed that Z-VAD(OMe)-FMK is not entirely specific to caspases and can interact with other cellular enzymes. nih.govnih.gov These "off-target" effects are important considerations in the interpretation of experimental results obtained using this inhibitor.
Inhibition of Cathepsin B and PNGase
Research has shown that Z-VAD(OMe)-FMK can inhibit the activity of cathepsin B, a lysosomal cysteine protease. nih.gov Additionally, it has been identified as a potent inhibitor of peptide:N-glycanase (PNGase or NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. medchemexpress.eunih.govnih.gov The inhibition of PNGase by Z-VAD(OMe)-FMK is noteworthy as it can induce cellular autophagy, a process of cellular self-digestion, independently of its effects on caspases. nih.govnih.gov This off-target effect complicates the use of Z-VAD(OMe)-FMK in studies where autophagy might be a confounding factor. nih.gov
Inhibition of Picornaviral 2A Proteinases
Beyond its effects on host cell enzymes, Z-VAD(OMe)-FMK has been found to inhibit the 2A proteinases (2Apro) of certain picornaviruses, such as human rhinoviruses (HRVs). nih.govnih.govnih.gov The 2Apro is a viral cysteine proteinase crucial for the processing of the viral polyprotein and for shutting down host cell protein synthesis. The ability of Z-VAD(OMe)-FMK to inhibit this viral enzyme suggests potential, albeit non-specific, antiviral activity. nih.govnih.gov This has spurred the development of derivatives with improved specificity for viral proteinases over cellular caspases. frontiersin.org
Inhibition of Ubiquitin C-terminal Hydrolase L1 (UCHL1)
Z-VAD(OMe)-FMK has been identified as an inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme (DUB) highly expressed in neurons. medchemexpress.comtargetmol.comxcessbio.com The inhibitory action is achieved through the irreversible modification of the UCHL1 active site. medchemexpress.comtargetmol.combioscience.co.uk The specificity of this interaction is critically dependent on the methyl-esterified aspartate residue of the inhibitor. In contrast, the related compound Z-VAD-FMK, which possesses a free carboxylic acid instead of the methyl ester, does not inhibit UCHL1 activity even at high concentrations. nih.gov
While a co-crystal structure of Z-VAD(OMe)-FMK with UCHL1 is not available, the structure of UCHL1 with a closely related peptide-based fluoromethylketone inhibitor, Z-VAE(OMe)-FMK, provides significant insight into the binding mechanism. nih.govnih.gov This structural data reveals that the inhibitor binds within the active-site cleft and forms a covalent, irreversible bond with the catalytic cysteine, Cys90. nih.govresearchgate.net An interesting observation from the co-crystal structure is that the inhibitor appears to bind to an inactive conformation of the enzyme, as the catalytic histidine (His161) remains misaligned, similar to its position in the native, unbound enzyme. nih.govnih.gov This suggests that the inhibitor traps the enzyme in a non-productive state. The structure provides a detailed view of the molecular contacts within the active site, which can facilitate the design of more potent and selective UCHL1 inhibitors. nih.gov
Table 1: UCHL1 Inhibition by Z-VAD(OMe)-FMK and Related Compounds
| Compound | UCHL1 Inhibition | Key Structural Feature | Mechanism |
| Z-VAD(OMe)-FMK | Yes | Aspartate methyl ester (OMe) | Irreversibly modifies the active site cysteine. medchemexpress.comtargetmol.combioscience.co.uk |
| Z-VAD-FMK | No | Free carboxylic acid on Asp | Does not inhibit UCHL1. nih.gov |
| Z-VAE(OMe)-FMK | Yes | Glutamate methyl ester (OMe) | Covalently binds to the active site cysteine (Cys90). nih.govnih.gov |
Inhibition of Peptide:N-glycanase (NGLY1) and Subsequent Induction of Autophagy
A significant off-target effect of Z-VAD(OMe)-FMK is the inhibition of Peptide:N-glycanase (NGLY1). medchemexpress.com NGLY1 is a crucial cytosolic enzyme that removes N-linked glycans from misfolded glycoproteins during the process of endoplasmic reticulum-associated degradation (ERAD). medchemexpress.comnih.gov The inhibition of NGLY1 by Z-VAD(OMe)-FMK leads to a robust induction of cellular autophagy. medchemexpress.comtargetmol.com This effect has been demonstrated to be a direct consequence of NGLY1 inhibition rather than the compound's primary role as a caspase inhibitor. nih.gov
Proteomic analysis of immunopurified autophagosomes from cells treated with Z-VAD(OMe)-FMK or with NGLY1 knockdown showed comparable protein content, reinforcing the link between NGLY1 inhibition and autophagy. medchemexpress.com The induction of autophagy appears to be a cellular adaptive response to the loss of NGLY1 function. medchemexpress.com Notably, another pan-caspase inhibitor, Q-VD-OPh, which has a more selective warhead, does not inhibit NGLY1 and consequently does not induce autophagy, highlighting the specific role of Z-VAD(OMe)-FMK in this pathway. medchemexpress.comnih.gov
Table 2: Research Findings on Z-VAD(OMe)-FMK, NGLY1, and Autophagy
| Experimental Condition | Observation in HEK 293 Cells | Conclusion |
| Z-VAD(OMe)-FMK Treatment | Induces GFP-LC3-positive puncta. | Pharmacological inhibition of NGLY1 induces autophagosome formation. medchemexpress.com |
| siRNA-mediated NGLY1 Knockdown | Induces GFP-LC3-positive puncta. | Genetic inhibition of NGLY1 induces autophagosome formation. medchemexpress.com |
| Z-VAD(OMe)-FMK or NGLY1 Knockdown | No activation of ER stress markers or ROS. | Autophagy induction is independent of ER stress and oxidative stress pathways. medchemexpress.com |
| Q-VD-OPh Treatment | Does not induce cellular autophagy. | The autophagy effect is specific to NGLY1 inhibition by Z-VAD(OMe)-FMK, not a general feature of caspase inhibitors. medchemexpress.comnih.gov |
Interaction with SARS-CoV-2 Main Protease (Mpro)
Z-VAD(OMe)-FMK has been identified as an effective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. Mpro is a viral cysteine protease essential for processing viral polyproteins, making it a prime target for antiviral drug development. A study identified Z-VAD(OMe)-FMK as a direct Mpro-binding small molecule with antiviral activity against SARS-CoV-2.
Structural studies revealed that Z-VAD(OMe)-FMK binds to the active site of Mpro, but it does so in an unconventional binding mode compared to other rationally designed Mpro inhibitors. This unique binding may contribute to its high inhibitory potency. The hydrolytic activity of Mpro was measured in the presence of increasing concentrations of Z-VAD(OMe)-FMK, yielding a half-maximal inhibitory concentration (IC50) value that demonstrates its effectiveness. The compound's antiviral activity was confirmed in Vero cells, where it proved superior to other known Mpro inhibitors like N3 and Boceprevir.
Table 3: Inhibitory Activity of Z-VAD(OMe)-FMK against SARS-CoV-2 Mpro
| Parameter | Value/Observation | Significance |
| Binding Target | SARS-CoV-2 Main Protease (Mpro) | Direct binding to the active site. |
| Binding Mode | Unconventional | Differs from other known Mpro inhibitors, potentially contributing to its potency. |
| Antiviral Activity | Confirmed against SARS-CoV-2 in Vero cells. | Demonstrates potential as a therapeutic agent. |
| Comparative Potency | Superior to inhibitors N3 and Boceprevir in the same cell line. | Highlights its effectiveness as a SARS-CoV-2 Mpro inhibitor. |
Z Vad Ome Fmk in Apoptosis Research
Modulation of Intrinsic and Extrinsic Apoptotic Pathways
Z-VAD(OMe)-FMK exerts its anti-apoptotic effects by intervening in both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. youtube.com As a broad-spectrum caspase inhibitor, it targets the key executioner enzymes that are common to both pathways, thereby preventing the downstream events that lead to cell death. caymanchem.comaxonmedchem.com
Prevention of DNA Fragmentation
A hallmark of apoptosis is the fragmentation of the cell's DNA. Z-VAD(OMe)-FMK has been shown to effectively inhibit this process. In various cell types, including human leukemic HL60 cells and Epithelioma papulosum cyprini (EPC) cells, treatment with Z-VAD(OMe)-FMK prevents the characteristic laddering pattern of DNA fragments that appears during apoptosis. nih.govselleckchem.com This inhibition of DNA fragmentation is a direct consequence of blocking the caspases responsible for activating the enzymes that cleave the DNA. nih.govapexbt.com For instance, studies have demonstrated that Z-VAD(OMe)-FMK can almost completely inhibit the formation of large kilobasepair DNA fragments induced by various apoptotic stimuli. apexbt.com
Inhibition of PARP Protease Activity
Poly(ADP-ribose) polymerase (PARP) is a key substrate for executioner caspases. Its cleavage by these enzymes is a critical step in the apoptotic process. Research has consistently shown that Z-VAD(OMe)-FMK blocks the cleavage of PARP. caymanchem.comnih.gov In cell lines such as the human ovarian teratoma PA-1 cells and HeLa cells, Z-VAD(OMe)-FMK treatment abolishes the PARP cleavage induced by apoptotic stimuli like UVB radiation or camptothecin. researchgate.netabcam.com This inhibition of PARP cleavage serves as a reliable indicator of Z-VAD(OMe)-FMK's efficacy in blocking caspase activity and preventing the progression of apoptosis. selleckchem.comnih.gov
Applications in Diverse Cellular Apoptosis Models
The versatility of Z-VAD(OMe)-FMK as an apoptosis inhibitor is evident from its widespread use in a multitude of cellular models, encompassing both hematological malignancies and solid tumors. caymanchem.comselleckchem.comnih.govabcam.combpsbioscience.compromega.com
Studies in Human Leukemic Cell Lines
Z-VAD(OMe)-FMK has been extensively utilized in research involving human leukemic cell lines to investigate the mechanisms of apoptosis.
THP.1: In the human monocytic leukemia cell line THP.1, Z-VAD(OMe)-FMK has been shown to block all features of apoptosis induced by various stimuli. selleckchem.combpsbioscience.comselleckchem.com It effectively inhibits the activation of PARP protease activity in THP.1 cell lysates. selleckchem.com
Jurkat: The Jurkat T-cell leukemia line is another common model where Z-VAD(OMe)-FMK has been instrumental. It has been demonstrated to inhibit Fas-mediated apoptosis and block the processing of caspase-3 (CPP32) in these cells. bpsbioscience.comselleckchem.comnih.gov
HL60: In the human promyelocytic leukemia cell line HL60, co-treatment with Z-VAD(OMe)-FMK abolishes the apoptotic morphology and DNA fragmentation induced by agents like camptothecin. selleckchem.comresearchgate.nettargetmol.com
Molt-3: While specific detailed findings for Molt-3 were not as prevalent in the immediate search results, the general applicability of Z-VAD(OMe)-FMK to leukemic cell lines suggests its use in this model as well for studying caspase-dependent apoptosis.
Interactive Table: Effect of Z-VAD(OMe)-FMK in Human Leukemic Cell Lines
| Cell Line | Apoptotic Stimulus | Observed Effect of Z-VAD(OMe)-FMK |
| THP.1 | Various | Blocks all features of apoptosis, inhibits PARP cleavage. selleckchem.combpsbioscience.comselleckchem.com |
| Jurkat | Fas ligand | Inhibits apoptosis, blocks caspase-3 processing. bpsbioscience.comselleckchem.comnih.gov |
| HL60 | Camptothecin | Abolishes apoptotic morphology and DNA fragmentation. selleckchem.comresearchgate.nettargetmol.com |
Investigations in Cancer Cell Lines
The utility of Z-VAD(OMe)-FMK extends to a wide array of solid tumor cell lines, aiding in the elucidation of apoptotic pathways in different cancer types.
HeLa: In the cervical cancer cell line HeLa, Z-VAD(OMe)-FMK has been shown to prevent camptothecin-induced apoptosis, as evidenced by the inhibition of PARP cleavage. abcam.com
HepG2: While specific studies on HepG2 were not highlighted in the initial search, the broad action of Z-VAD(OMe)-FMK makes it a relevant tool for studying apoptosis in this liver cancer cell line.
T47D and MCF-7: Similarly, in breast cancer cell lines like T47D and MCF-7, Z-VAD(OMe)-FMK is employed to investigate the role of caspases in apoptosis induced by various therapeutic agents.
HCT116: In the colon cancer cell line HCT116, Z-VAD(OMe)-FMK is used to determine whether cell death proceeds through a caspase-dependent or independent mechanism.
PA-1 Ovarian Cancer: Studies on the PA-1 ovarian cancer cell line have demonstrated that Z-VAD(OMe)-FMK can prevent cell death and abolish PARP cleavage induced by UVB radiation. researchgate.net
Cholangiocarcinoma: In cholangiocarcinoma cells, Z-VAD(OMe)-FMK has been used to investigate the role of apoptosis in response to co-culture with other cell types. targetmol.com
Interactive Table: Application of Z-VAD(OMe)-FMK in Cancer Cell Lines
| Cell Line | Cancer Type | Application of Z-VAD(OMe)-FMK |
| HeLa | Cervical Cancer | Inhibition of camptothecin-induced PARP cleavage. abcam.com |
| PA-1 | Ovarian Cancer | Prevention of UVB-induced cell death and PARP cleavage. researchgate.net |
| Cholangiocarcinoma | Bile Duct Cancer | Investigation of apoptosis in co-culture systems. targetmol.com |
Research in Other Mammalian and Non-Mammalian Cells
The broad-spectrum caspase inhibitor, Z-VAD(OMe)-FMK, has been instrumental in elucidating the role of caspases in apoptosis across a diverse range of cell types, including non-mammalian and various mammalian cells.
Drosophila S2 Cells: In studies using Drosophila S2 cells, Z-VAD-FMK has been shown to effectively inhibit apoptosis. For instance, when apoptosis was induced by the depletion of the survival motor neuron (SMN) protein using double-stranded RNA (dsRNA), treatment with Z-VAD-FMK significantly increased the survival of transfected S2 cells from 26% to 63%. selleckchem.com This demonstrates the caspase-dependent nature of this form of cell death. nih.gov Further research has confirmed that Z-VAD-FMK can prevent apoptosis induced by actinomycin (B1170597) D in S2 cells. nih.gov However, it was observed that Z-VAD-FMK did not prevent cell death induced by cytosolic DNA, suggesting a necrotic-like cell death mechanism independent of caspases in this context. nih.gov
Anterior Stromal Keratocytes: In the context of corneal wound healing, the role of Z-VAD-FMK has been investigated in anterior stromal keratocytes. nih.gov Following an epithelial scrape injury in rabbit corneas, which induces keratocyte apoptosis, pretreatment with Z-VAD-FMK was found to inhibit apoptosis as detected by the TUNEL assay. nih.gov However, further analysis using transmission electron microscopy revealed that while apoptosis was blocked, many of these keratocytes instead underwent necrosis. nih.gov This finding suggests that simply inhibiting caspases may not prevent cell death but rather shift the modality. nih.gov
Human Neutrophils: The effect of Z-VAD-FMK on human neutrophil apoptosis is complex and concentration-dependent. nih.gov At lower concentrations (1-30 µM), it completely blocks TNFα-stimulated apoptosis. selleckchem.comnih.gov Conversely, at higher concentrations (>100 µM), Z-VAD-FMK has been observed to enhance TNFα-induced apoptosis. selleckchem.comnih.gov This suggests that the role of caspases in neutrophil apoptosis is nuanced and that Z-VAD-FMK can have compound-specific effects that are independent of reactive oxygen species (ROS) generation. nih.gov
Mouse Embryonic Fibroblasts (MEFs): In mouse embryonic fibroblasts, Z-VAD-fmk has been shown to have unexpected effects. Instead of preventing apoptosis, it was found to increase etoposide-induced loss of mitochondrial membrane potential and subsequent apoptosis in primary and 3T9 MEFs. nih.gov This was correlated with an upregulation of caspase-9 activity, suggesting that in this cell type, Z-VAD-fmk can amplify certain apoptotic signals at the mitochondrial level. nih.gov
Interactive Data Table: Research Findings of Z-VAD(OMe)-FMK in Various Cell Types
| Cell Type | Experimental Model | Key Findings with Z-VAD(OMe)-FMK | Reference |
| Drosophila S2 Cells | dSMN dsRNA-induced apoptosis | Inhibited cell death, increasing survival from 26% to 63%. selleckchem.com | selleckchem.comnih.gov |
| Drosophila S2 Cells | Actinomycin D-induced apoptosis | Prevented apoptosis. | nih.gov |
| Drosophila S2 Cells | Cytosolic DNA-induced cell death | Did not prevent cell death, suggesting a necrotic-like mechanism. | nih.gov |
| Human Granulosa Cells | Hypoxia in vitro | Maintained metabolic activity and reduced cell death. nih.govnih.gov | nih.govnih.gov |
| Human Granulosa Cells | Ovarian tissue transplantation in vivo | Improved primary follicular preservation and reduced apoptosis after 3 weeks. nih.govnih.gov | nih.govnih.gov |
| Anterior Stromal Keratocytes | Epithelial scrape injury | Inhibited apoptosis but promoted necrosis. nih.gov | nih.gov |
| Human Neutrophils | TNFα-stimulated apoptosis | Blocked apoptosis at low concentrations (1-30 µM), enhanced it at high concentrations (>100 µM). selleckchem.comnih.gov | selleckchem.comnih.gov |
| Mouse Embryonic Fibroblasts | Etoposide-induced apoptosis | Increased loss of mitochondrial membrane potential and upregulated caspase-9 activity. nih.gov | nih.gov |
Differentiation and Cross-Talk with Non-Apoptotic Cell Death Modalities
Z-VAD(OMe)-FMK, by virtue of its function as a pan-caspase inhibitor, has become a critical tool for distinguishing between caspase-dependent apoptosis and other forms of programmed cell death, such as necroptosis and ferroptosis. Its use has revealed a complex interplay and crosstalk between these cell death pathways.
Inhibition of Apoptosis versus Necrosis
The administration of Z-VAD-FMK is a standard method to determine if a particular cell death process is caspase-dependent. If Z-VAD-FMK blocks cell death, it is generally concluded that the pathway is apoptotic. However, in many instances, the inhibition of caspases does not prevent cell death but rather shifts the morphology from apoptotic to necrotic. nih.govarvojournals.orgmdpi.com
For example, in L929 fibrosarcoma cells, treatment with TNFα in the presence of Z-VAD-fmk leads to an expedited necrotic cell death. mdpi.com Similarly, in rabbit anterior stromal keratocytes, Z-VAD-FMK inhibited apoptosis but promoted necrosis. nih.gov This switch from apoptosis to necrosis upon caspase inhibition highlights the existence of alternative, non-apoptotic cell death pathways that can be activated when the primary apoptotic route is blocked. Some studies have even shown that certain pan-caspase inhibitors, including Z-VAD-fmk, can directly induce necrotic cell death in specific cell types like L929 cells. nih.gov
Relationship with Necroptosis and Ferroptosis Pathways
Necroptosis: Necroptosis is a form of regulated necrosis that is dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. nih.govfrontiersin.org The use of Z-VAD-FMK has been pivotal in uncovering the relationship between apoptosis and necroptosis. When caspase-8, a key apoptotic caspase, is inhibited by Z-VAD-FMK, it can no longer cleave and inactivate RIPK1 and RIPK3. arvojournals.orgnih.gov This allows for the formation of the "necrosome," a complex of phosphorylated RIPK1 and RIPK3, which then initiates the necroptotic cascade. arvojournals.orgnih.gov This switch from apoptosis to necroptosis has been observed in various cell types, including photoreceptor cells after retinal detachment and in nucleus pulposus cells under compression. arvojournals.orgnih.gov
In some cellular contexts, such as L929 cells, Z-VAD-fmk can induce necroptosis through the autocrine production of TNFα. nih.gov This process involves the activation of protein kinase C and MAP kinases, leading to the transcription of TNFα, which then initiates necroptosis in a RIPK1- and RIPK3-dependent manner. nih.gov The interplay is further highlighted by the fact that inhibiting necroptosis with necrostatin-1 (B1678002) can, in turn, promote apoptosis in some systems. nih.gov
Ferroptosis: Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Unlike apoptosis and necroptosis, ferroptosis is not typically initiated by death receptors and is caspase-independent. Studies investigating the role of Z-VAD-FMK in ferroptosis have generally shown that it does not inhibit this form of cell death. For instance, in a study on iron-overloaded rats, both the ferroptosis inhibitor ferrostatin-1 and the pan-caspase inhibitor Z-VAD-FMK were able to attenuate neurotoxicity and rescue cognitive function, suggesting that both ferroptosis and apoptosis are involved in the pathology. nih.gov In another study, the ferroptosis inhibitor Ferrostatin-1, but not Z-VAD-FMK, was able to reverse cell death induced by a platinum-based compound, confirming that the cell death was indeed ferroptosis. researchgate.net This lack of effect by Z-VAD-FMK helps to differentiate ferroptosis from caspase-dependent apoptotic pathways.
Interactive Data Table: Z-VAD(OMe)-FMK in Differentiating Cell Death Modalities
| Cell Death Modality | Effect of Z-VAD(OMe)-FMK | Key Research Findings | Reference |
| Necrosis | Can promote or switch to necrosis when apoptosis is inhibited. | In anterior stromal keratocytes, inhibited apoptosis but promoted necrosis. nih.gov In L929 cells, induced necrotic cell death. nih.gov | nih.govnih.gov |
| Necroptosis | Can induce necroptosis by inhibiting caspase-8, leading to RIPK1/RIPK3 activation. | In photoreceptor cells, Z-VAD-FMK induced necroptosis. arvojournals.org In nucleus pulposus cells, Z-VAD-FMK enhanced necroptosis markers. nih.gov | arvojournals.orgnih.gov |
| Ferroptosis | Generally does not inhibit ferroptosis. | In iron-overloaded rats, Z-VAD-FMK provided neuroprotection, indicating a role for apoptosis alongside ferroptosis. nih.gov Did not reverse ferroptosis induced by a specific compound, unlike a ferroptosis inhibitor. researchgate.net | nih.govresearchgate.net |
Z Vad Ome Fmk in Inflammation Research
Modulation of Inflammatory Responses and Signaling Pathways
Z-VAD(OMe)-FMK exerts its anti-inflammatory effects through the modulation of several key signaling pathways and cellular responses. By inhibiting caspases, it interferes with the core machinery of inflammation, leading to reduced inflammatory mediator production and altered immune cell activity.
Inhibition of Inflammasome Activation (e.g., NLRP3 Inflammasome)
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines. nih.govfrontiersin.orgsemanticscholar.org Z-VAD(OMe)-FMK has been shown to be an effective inhibitor of inflammasome activation. invivogen.comcaymanchem.com Its primary mechanism of action is the direct inhibition of caspase-1, preventing the autocatalytic cleavage and activation of this key enzyme. invivogen.comnih.gov This blockade of caspase-1 subsequently halts the maturation and release of potent pro-inflammatory cytokines.
Research has demonstrated that in various cell types, including macrophages and dendritic cells, Z-VAD(OMe)-FMK can prevent the downstream consequences of NLRP3 inflammasome activation when stimulated by a range of activators. caymanchem.comnih.gov This includes stimuli that induce potassium efflux, lysosomal damage, or the generation of reactive oxygen species, all of which are known triggers for NLRP3 assembly. nih.govfrontiersin.org The ability of Z-VAD(OMe)-FMK to thwart this central inflammatory platform underscores its significance in dissecting the molecular events of innate immunity.
Table 1: Effect of Z-VAD(OMe)-FMK on NLRP3 Inflammasome Activation
| Cell Type | Stimulus | Key Finding | Reference |
|---|---|---|---|
| THP1-Null2 cells | MSU crystals | Dose-dependent inhibition of IL-1β secretion. | invivogen.com |
| Murine Dendritic Cells | β-TCP particles + LPS | Inhibition of IL-1β production. | researchgate.net |
| Murine Macrophages | β-TCP particles + LPS | Inhibition of IL-1β production. | researchgate.net |
Attenuation of Pro-inflammatory Cytokine Production (e.g., IL-1β, Th2 Cytokines)
A primary consequence of inflammasome activation is the production of highly pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). nih.gov By inhibiting caspase-1, Z-VAD(OMe)-FMK directly curtails the processing of pro-IL-1β into its biologically active form. invivogen.comresearchgate.net This has been consistently observed in numerous in vitro and in vivo studies. For instance, in models of endotoxic shock, administration of Z-VAD(OMe)-FMK leads to a significant reduction in serum levels of inflammatory cytokines. nih.govfrontiersin.org
Beyond IL-1β, the influence of Z-VAD(OMe)-FMK can extend to other cytokine profiles. While some studies show little to no effect on the secretion of cytokines like IL-2 and IFN-γ during T cell activation nih.gov, others suggest a more complex regulatory role. For example, in certain contexts, the modulation of macrophage activity by Z-VAD(OMe)-FMK can indirectly influence the broader cytokine milieu. nih.govnih.gov
Impact on Immune Cell Activity and Infiltration (e.g., T cell proliferation, Leukocyte Infiltration, Neutrophil Apoptosis)
Z-VAD(OMe)-FMK has demonstrated significant effects on the behavior of various immune cells. In the context of T lymphocytes, it has been shown to inhibit T cell proliferation induced by mitogens and IL-2. nih.govnih.gov This immunosuppressive effect appears to be mediated, at least in part, by the induction of oxidative stress through the depletion of intracellular glutathione (B108866), rather than solely through the inhibition of caspase activation during T cell proliferation. nih.gov
Furthermore, Z-VAD(OMe)-FMK can influence leukocyte infiltration at sites of inflammation. In models of endotoxic shock, treatment with the inhibitor has been associated with reduced inflammatory cell infiltration in tissues such as the lungs. frontiersin.org Interestingly, Z-VAD(OMe)-FMK can also induce a form of programmed cell death called necroptosis in macrophages, which can lead to a reduction in the number of these pro-inflammatory cells at the site of inflammation. nih.govnih.govresearchgate.net This modulation of immune cell fate and function is a key aspect of its anti-inflammatory properties. Studies have also shown that Z-VAD-fmk can decrease the apoptosis of both CD4+ and CD8+ T cells during certain infections. researchgate.net
Table 2: Effects of Z-VAD(OMe)-FMK on Immune Cell Functions
| Immune Cell Type | Effect | Observed Outcome | Reference |
|---|---|---|---|
| T cells | Inhibition of proliferation | Dose-dependent inhibition of mitogen-induced proliferation. | nih.gov |
| T cells | Induction of oxidative stress | Decrease in intracellular glutathione and increase in reactive oxygen species. | nih.gov |
| Macrophages | Induction of necroptosis | Reduced percentage of peritoneal macrophages in an endotoxic shock model. | nih.govnih.gov |
| CD4+ and CD8+ T cells | Decreased apoptosis | Reduced apoptosis levels in T cells from infected mice. | researchgate.net |
Applications in In Vivo Inflammation Models
The utility of Z-VAD(OMe)-FMK extends to in vivo models of inflammatory diseases, where it has been instrumental in elucidating the role of caspases in pathogenesis.
Experimental Models of Endotoxic Shock
Endotoxic shock, often modeled in animals using lipopolysaccharide (LPS), is a life-threatening condition characterized by a systemic inflammatory response. nih.govnih.gov Z-VAD(OMe)-FMK has been shown to be protective in these models. nih.govnih.govresearchgate.net Administration of the inhibitor to mice challenged with LPS resulted in a significant reduction in mortality and an alleviation of disease severity. nih.govnih.gov
The protective effects of Z-VAD(OMe)-FMK in endotoxic shock are multifactorial. They include the promotion of macrophage necroptosis, which reduces the pool of cytokine-producing cells, and the suppression of pro-inflammatory responses in the remaining macrophages. nih.govnih.gov Furthermore, treatment with Z-VAD(OMe)-FMK in these models leads to a marked decrease in the serum levels of key inflammatory cytokines. nih.govfrontiersin.org These findings highlight the central role of caspase-mediated pathways in the pathophysiology of endotoxic shock and underscore the therapeutic potential of targeting these pathways.
Table 3: Z-VAD(OMe)-FMK in an Experimental Model of Endotoxic Shock
| Model | Key Observations | Reference |
|---|---|---|
| LPS-induced endotoxic shock in mice | Significantly reduced mortality and alleviated disease severity. | nih.govnih.gov |
| LPS-induced endotoxic shock in mice | Reduced percentage of peritoneal macrophages via necroptosis. | nih.govnih.gov |
| LPS-induced endotoxic shock in mice | Reduced serum concentrations of inflammatory cytokines. | nih.govfrontiersin.org |
| LPS-induced endotoxic shock in mice | Promoted accumulation of myeloid-derived suppressor cells (MDSCs). | nih.govnih.gov |
Allergic Airway Inflammation (e.g., Murine Asthma Model)
The pan-caspase inhibitor Z-VAD(OMe)-FMK, also known as Z-VAD-FMK, has been investigated for its therapeutic potential in T cell-dependent inflammatory airway diseases like asthma. nih.gov In murine models of allergic asthma, which replicate many features of the human condition, T helper 2 (Th2) cells are crucial for initiating the allergic response to inhaled antigens. nih.govbmrat.org Research has explored the effects of broad-spectrum caspase inhibitors on T cell activation and subsequent airway inflammation. nih.gov
In studies using ovalbumin (OVA)-sensitized mice, administration of Z-VAD-FMK just before allergen challenge resulted in a significant reduction of key inflammatory markers. nih.govaai.org Treated mice exhibited a marked decrease in the infiltration of inflammatory cells, particularly eosinophils, into the airways and surrounding pulmonary blood vessels. nih.govaai.org Furthermore, the treatment led to reduced mucus production and lower levels of Th2 cytokines, which are central to the allergic inflammatory cascade. nih.govaai.org
The proposed mechanism for these anti-inflammatory effects is the prevention of T cell activation by the caspase inhibitor. nih.govaai.org By inhibiting caspases, Z-VAD-FMK appears to block the activation of T cells, which in turn leads to decreased cytokine production and a reduction in eosinophil infiltration. nih.govaai.org In vivo treatment with Z-VAD-FMK was shown to prevent subsequent T cell activation when the cells were studied ex vivo. nih.govaai.org These findings suggest that caspase inhibitors could represent a novel approach for managing T cell-mediated inflammatory airway conditions. nih.gov
Table 1: Effect of Z-VAD-FMK on Inflammatory Cell Infiltration in a Murine Asthma Model
| Parameter Measured | Treatment Group | Observation | Reference |
|---|---|---|---|
| Total Leukocyte Infiltration (BAL Fluid) | Z-VAD-FMK (1 µg/g and 5 µg/g) vs. DMSO control | Statistically significant reduction in total leukocytes at both doses. | aai.org |
| Eosinophil Infiltration (BAL Fluid) | Z-VAD-FMK (1 µg/g and 5 µg/g) vs. DMSO control | Statistically significant reduction in eosinophils at both doses. | aai.org |
| Inflammatory Cell Infiltration (Lung Tissue) | Z-VAD-FMK (5 µg/g) vs. DMSO control | Dramatic reduction of inflammatory cell infiltration in the airway parenchyma and around blood vessels. | aai.org |
| Mucus Production | Z-VAD-FMK (5 µg/g) vs. DMSO control | Remarkable reduction in airway mucus release. | aai.org |
BAL Fluid: Bronchoalveolar Lavage Fluid; DMSO: Dimethyl sulfoxide (B87167) (vehicle control)
However, the role of Z-VAD-FMK in lung inflammation can be context-dependent. In a murine pneumovirus model, which mimics severe respiratory syncytial virus (RSV) infection, Z-VAD-FMK treatment had adverse effects. It led to an increase in lung neutrophil numbers, associated with decreased neutrophil apoptosis, and higher concentrations of pro-inflammatory cytokines like MCP-1 and IL-6. nih.gov This suggests that while caspase inhibition may be beneficial in allergic, T-cell driven inflammation, it could be detrimental in the context of certain viral infections by exacerbating the inflammatory response. nih.gov
Models of Renal Inflammation and Tissue Injury
The application of Z-VAD-FMK in models of kidney inflammation and injury has yielded complex and often contradictory results, challenging the initial hypothesis that simply inhibiting apoptosis would be protective. In studies of acute kidney injury (AKI), the compound's effects appear to extend beyond its anti-apoptotic function. nih.gov
In a model of cisplatin-induced AKI, treatment with Z-VAD-FMK did not ameliorate the decline in renal function or improve tissue histology. nih.gov Instead, it was observed to potentially worsen the renal damage. nih.gov Further investigation revealed that while Z-VAD-FMK did prevent cisplatin-induced apoptosis in cultured renal tubular epithelial cells, it also promoted defects in autophagic flux. nih.gov This impairment of the cellular recycling process ultimately led the cells to die via necrosis. nih.gov The researchers concluded that Z-VAD-FMK's non-apoptotic effects, specifically the promotion of lysosomal dysfunction and blockage of autophagosomal clearance, confounded its anti-apoptotic action and contributed to the negative outcome. nih.gov
Vascular Inflammation and Atherosclerosis Research
In the field of vascular inflammation and atherosclerosis, Z-VAD-FMK has been studied for its potential to modulate the fate of key cells within atherosclerotic plaques, such as macrophages and vascular smooth muscle cells (VSMCs). nih.govnih.gov Atherosclerosis is recognized as a chronic inflammatory disease where the stability of plaques is crucial. nih.govbohrium.com Macrophages are known to play a pivotal role in plaque destabilization. nih.gov
Research has shown that Z-VAD-FMK can induce non-apoptotic cell death, specifically autophagy and necrosis, in macrophages. nih.gov This effect was observed in several macrophage cell lines and primary mouse peritoneal macrophages but not in vascular smooth muscle cells (SMCs). nih.gov The differential sensitivity appears to be related to the expression of receptor-interacting protein 1 (RIP1). nih.gov While selectively removing macrophages from plaques is a promising therapeutic strategy, Z-VAD-FMK's mechanism presents a double-edged sword. The compound also stimulates macrophages to overexpress and secrete various pro-inflammatory chemokines and cytokines, including TNF-alpha. nih.gov This inflammatory response can be detrimental, as the combination of Z-VAD-FMK and TNF-alpha was found to induce necrosis in SMCs, which could compromise plaque stability. nih.gov
Furthermore, Z-VAD-FMK is considered a pan-caspase inhibitor, meaning it lacks specificity and can have off-target effects, which may render it unsuitable for therapeutic use. nih.gov Its ability to trigger necroptosis, an inflammatory form of programmed cell death, by inhibiting caspase-8 has been well-documented. nih.govfrontiersin.org While this can lead to the clearance of activated macrophages, it also fuels inflammation. frontiersin.org Studies focusing on more specific inhibitors targeting pathways like pyroptosis, mediated by caspase-1 and gasdermin D (GSDMD), have shown promise in reducing vascular inflammation and atherosclerotic lesion development without the broad, and sometimes counterproductive, effects of pan-caspase inhibition. bohrium.comnih.gov In studies of VSMCs, necroptosis could not be induced by oxidized LDL (ox-LDL) alone or in combination with Z-VAD-FMK, highlighting the cell-type-specific responses to this inhibitor. nih.gov
Table 2: Summary of Z-VAD-FMK Effects in Atherosclerosis Models
| Cell Type | Effect of Z-VAD-FMK | Observed Outcome | Implication for Atherosclerosis | Reference |
|---|---|---|---|---|
| Macrophages (J774A.1, RAW264.7, primary) | Induces autophagy and necrotic cell death. | Selective cell death of macrophages. | Potentially beneficial (macrophage removal). | nih.gov |
| Macrophages | Stimulates overexpression/secretion of cytokines (e.g., TNF-alpha). | Increased inflammatory signaling. | Detrimental (promotes inflammation). | nih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | No induction of cell death alone; induces necrosis in combination with TNF-alpha. | SMC death under inflammatory conditions. | Detrimental (plaque destabilization). | nih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Does not induce necroptosis in combination with ox-LDL. | Resistance to this specific death pathway. | Highlights cell-type specific responses. | nih.gov |
Z Vad Ome Fmk in Neurobiological Research
Neuroprotective Effects in Ischemic Injury Models
Ischemic injury, characterized by a lack of blood flow and subsequent oxygen and nutrient deprivation, triggers a cascade of cellular events often culminating in apoptosis. Z-VAD(OMe)-FMK's role in mitigating this damage has been a key area of investigation.
Focal Cerebral Ischemia
In experimental models of stroke, such as transient and permanent middle cerebral artery occlusion (MCAO) in rodents, pan-caspase inhibitors like Z-VAD-FMK have been shown to confer significant neuroprotection. nih.gov These inhibitors work by attenuating delayed neuronal death, a common feature of mild focal ischemia. nih.gov Studies have demonstrated that treatment with broad-spectrum caspase inhibitors can reduce the volume of the resulting brain infarct. nih.govnih.gov The mechanism is tied to the inhibition of the caspase family of enzymes, which are central to the apoptotic pathway activated by ischemic conditions. nih.gov Further research has explored combining caspase inhibitors with other neuroprotective agents. For instance, using a subthreshold dose of Z-VAD-FMK with an NMDA receptor antagonist, MK-801, resulted in a significant decrease in infarct size and improved neurological function in mice. nih.govnih.gov This combination also extended the therapeutic window for intervention. nih.govnih.gov
Table 1: Effects of Z-VAD-FMK in Focal Cerebral Ischemia Models
| Model | Key Findings | Reference |
| Mouse Model (transient MCAo) | Significant neuroprotection observed. | nih.gov |
| Rat Model (transient & permanent) | Neuroprotective effects demonstrated. | nih.gov |
| Mouse Model (2h MCA occlusion) | Combination with MK-801 reduced infarct size by 29-30% and enhanced neurological function. | nih.govnih.gov |
| In Vitro (OGD in cortical neurons) | Reduced OGD-induced cell death, indicating caspase-dependent apoptosis. | researchgate.net |
Intestinal and Muscle Ischemia-Reperfusion
Ischemia-reperfusion (I/R) injury in peripheral tissues, such as the intestine, can provoke a systemic inflammatory response leading to damage in distant organs, including the brain. nih.govscienceopen.com This gut-brain crosstalk can result in cognitive dysfunction. nih.gov While direct studies on Z-VAD(OMe)-FMK in this specific context are not detailed in the provided results, the underlying mechanisms of I/R injury involve oxidative stress and apoptosis, pathways that caspase inhibitors are designed to block. scienceopen.com For instance, endotoxic shock induced by lipopolysaccharide (LPS), which mimics aspects of systemic inflammation seen in I/R, was alleviated by Z-VAD-FMK treatment in mice. frontiersin.org The inhibitor reduced mortality and organ pathology by promoting the death of inflammatory macrophages and reducing pro-inflammatory cytokine secretion. frontiersin.org This highlights the potential for pan-caspase inhibitors to mitigate the systemic and neurological consequences of peripheral I/R injury.
Cardiac Ischemia-Reperfusion-Induced Brain Damage
Following cardiac ischemia-reperfusion (I/R), the brain is vulnerable to injury from hypoxia and inflammation, which can lead to the loss of dendritic spines in the hippocampus and other neuronal damage. nih.gov Z-VAD-FMK, as an irreversible pan-caspase inhibitor, has been investigated for its neuroprotective effects in this setting. nih.gov Studies have shown that an optimal dose of Z-VAD-FMK can attenuate dendritic spine loss and reduce brain damage following cardiac I/R. nih.gov The compound effectively blocks the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Interestingly, the protective effect was dose-dependent, with a medium dose showing the best efficacy in reducing neuronal damage and associated pathological markers like tau hyperphosphorylation and amyloid-beta aggregation. nih.gov
Table 2: Effects of Z-VAD-FMK in Cardiac I/R-Induced Brain Injury
| Model | Key Findings | Reference |
| Rat Cardiac I/R | Attenuated hippocampal dendritic spine loss. | nih.gov |
| Rat Cardiac I/R | Medium dose effectively blocked caspase-3 cleavage. | nih.gov |
| Rat Cardiac I/R | Medium dose reduced tau hyperphosphorylation and Aβ aggregation. | nih.gov |
Neuroprotection in Traumatic and Radiation-Induced Neural Injury Models
Mechanical trauma and radiation are potent inducers of apoptosis in the central nervous system. The efficacy of Z-VAD(OMe)-FMK in preventing this form of cell death has been evaluated in various injury models.
Traumatic Brain Injury
In models of traumatic brain injury (TBI), such as the lateral fluid percussion model in rats, the pan-caspase inhibitor Z-VAD-FMK has been shown to improve both motor and cognitive function recovery. nih.gov The secondary injury cascade that follows the initial trauma is characterized by widespread apoptosis, and by inhibiting caspases, Z-VAD-FMK helps to limit this secondary damage. nih.gov It is important to note, however, that the specificity of some peptide-based caspase inhibitors like Z-VAD-FMK has been questioned, as they may also inhibit other proteases like calpains. nih.gov
Radiation-Induced Neuronal Damage (e.g., Hypoglossal Nucleus)
Radiation therapy is a common treatment for cancers of the head and neck, but it can cause significant damage to nearby neural structures like the hypoglossal nucleus, leading to cranial neuropathies. spandidos-publications.comnih.govresearchgate.net This damage often occurs via apoptosis. spandidos-publications.com Research using a rat model of radiation injury has shown that Z-VAD(OMe)-FMK can be neuroprotective. spandidos-publications.comnih.gov In these studies, a 4-Gy dose of radiation was administered, and Z-VAD(OMe)-FMK was delivered directly into the brain. spandidos-publications.comnih.gov The treatment led to a reduction in the number of apoptotic cells (TUNEL-positive cells) within the hypoglossal nucleus. spandidos-publications.comnih.gov Mechanistically, Z-VAD(OMe)-FMK was found to reduce the expression and activation of caspases-3, -8, and -9, and also to decrease the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. spandidos-publications.comnih.gov These findings suggest that targeting the caspase cascade could be a viable therapeutic strategy for mitigating brain radiation injury. spandidos-publications.com
Table 3: Effects of Z-VAD(OMe)-FMK in Radiation-Induced Neuronal Damage
| Model | Key Findings | Reference |
| Irradiated Rat (Hypoglossal Nucleus) | Reduced the number of TUNEL-positive (apoptotic) cells. | spandidos-publications.comnih.gov |
| Irradiated Rat (Hypoglossal Nucleus) | Reduced expression and activation of caspase-3, -8, and -9. | spandidos-publications.comnih.gov |
| Irradiated Rat (Hypoglossal Nucleus) | Reduced the release of cytochrome c into the cytosol. | spandidos-publications.comnih.gov |
Investigations in Neurodegenerative Disease Models
Z-VAD(OMe)-FMK, a broad-spectrum caspase inhibitor, has been a subject of investigation in various models of neurodegenerative diseases to explore the role of apoptosis in neuronal cell death.
Multiple system atrophy (MSA) is a fatal neurodegenerative disorder characterized by a combination of symptoms, including parkinsonism, cerebellar ataxia, and autonomic dysfunction. nih.govmayoclinic.orgmedscape.com The underlying pathology of the parkinsonian variant of MSA (MSA-P) involves striatonigral degeneration, which is the progressive loss of neurons in the striatum and substantia nigra. nih.govmedscape.com
In a study utilizing a double-lesion rat model of striatonigral degeneration, designed to mimic the pathology of MSA, the neuroprotective effects of the pan-caspase inhibitor Z-VAD(OMe)-FMK were assessed. nih.gov This model was created by sequential unilateral lesions of the striatum with quinolinic acid and the ipsilateral medial forebrain bundle with 6-hydroxydopamine. nih.gov Despite the theoretical role of apoptosis in neurodegeneration, both behavioral and morphological analyses failed to demonstrate any significant striatal or nigral protection in the animals treated with Z-VAD(OMe)-FMK when compared to the saline-treated control group. nih.gov The study's findings suggest that anti-apoptotic strategies targeting caspases may not be effective in this particular model of striatonigral degeneration. nih.gov
Iron accumulation in the brain is a feature of several neurodegenerative diseases and is known to contribute to oxidative stress and neuronal damage. aginganddisease.org Research has explored the potential of Z-VAD(OMe)-FMK to mitigate the neurotoxic effects of iron overload.
In a study on iron-overloaded rats, Z-VAD(OMe)-FMK was investigated for its effects on brain parameters and cognitive function. nih.govuni.lu The results showed that treatment with Z-VAD(OMe)-FMK attenuated the loss of synaptic proteins, a key pathological feature in neurodegeneration. nih.govuni.lu Furthermore, the compound was found to be more effective than the iron chelator deferoxamine (B1203445) in restoring cognitive function in both hippocampal-dependent and hippocampal-independent tasks. nih.govuni.lu These findings suggest that inhibiting apoptosis can offer neuroprotection in conditions of iron-mediated neurotoxicity. nih.govuni.lu
The study demonstrated that systemic iron overload led to a reduction in the expression of the blood-brain barrier proteins claudin-5 and occludin. uni.lu Treatment with Z-VAD(OMe)-FMK was shown to prevent brain apoptosis through both intrinsic and extrinsic pathways, as indicated by the ratio of caspase-3 and caspase-8. uni.lu
| Treatment Group | Key Findings | Cognitive Function Restoration |
|---|---|---|
| Iron-Overloaded + Vehicle | Loss of synaptic proteins, cognitive impairment | - |
| Iron-Overloaded + Deferoxamine | Failed to attenuate loss of brain synaptic proteins | Partial |
| Iron-Overloaded + Z-VAD(OMe)-FMK | Attenuated loss of synaptic proteins | Superior to deferoxamine |
Modulation of Microglial-Mediated Neuronal Death
Microglia, the resident immune cells of the central nervous system, play a complex role in neuroinflammation and can contribute to neuronal death. nih.gov The modulation of microglial activity is a key area of interest in neurodegenerative disease research.
The pan-caspase inhibitor Z-VAD(OMe)-FMK can induce a form of programmed cell death called necroptosis by inhibiting caspase-8 activity, particularly in the presence of inflammatory stimuli. frontiersin.org This has implications for how the compound might influence microglial behavior and subsequent neuronal survival. While direct studies on Z-VAD(OMe)-FMK's modulation of microglial-mediated neuronal death are multifaceted, research in related areas provides some insights. For instance, in the context of Alzheimer's disease, another neurodegenerative disorder, neuroinflammation is a critical component, and the tumor necrosis factor (TNF) superfamily of cytokines are key mediators. nih.gov In cultures of human iPSC-derived glutamatergic neurons, TNF alone was not sufficient to induce cell death. nih.gov However, the combination of TNF and a SMAC mimetic led to significant cell death, a process that can be influenced by caspase inhibition. nih.gov
Z Vad Ome Fmk in Other Biological Contexts
Cell Differentiation Studies
Z-VAD(OMe)-FMK has been shown to influence the differentiation of various cell types by inhibiting caspases, which are not only executioners of apoptosis but also play roles in cellular differentiation processes. Research has demonstrated that treatment with Z-VAD-FMK can block the terminal differentiation of lens epithelial cells and keratinocytes. selleckchem.com Furthermore, it has been observed to prevent the differentiation of monocytes into macrophages and to interfere with the differentiation of erythroid progenitors. selleckchem.com In the context of stem cells, Z-VAD-FMK has been found to prevent the differentiation of human embryonic stem cells, particularly during cryopreservation. stemcell.com
Reproductive Biology and Developmental Research
The role of apoptosis is critical in reproductive and developmental processes, and as an inhibitor of this pathway, Z-VAD(OMe)-FMK has been utilized in several key research areas.
Preterm Delivery Models
Infection-associated preterm delivery is a significant area of research where apoptosis is considered a contributing factor. nih.govnih.gov Studies using a pregnant mouse model have investigated the potential of Z-VAD-FMK to prevent preterm delivery induced by heat-killed Group B Streptococcus (HK-GBS). nih.govnih.gov In these models, intraperitoneal injection of HK-GBS was shown to induce preterm delivery and apoptosis in the placenta and membranes. nih.govnih.gov Pretreatment with Z-VAD-FMK was found to significantly delay the onset of preterm delivery. nih.gov However, the inhibitor did not ultimately prevent it, suggesting that while caspase-dependent apoptosis plays a role in the timing of GBS-induced preterm delivery, other caspase-independent pathways are also involved. nih.govnih.gov
Table 1: Effect of Z-VAD-FMK on HK-GBS-Induced Preterm Delivery in Mice
| Treatment Group | Outcome at 18 hours | Outcome at 36 hours |
|---|---|---|
| HK-GBS alone | Preterm delivery initiated | Preterm delivery occurred |
| Z-VAD-FMK + HK-GBS | Preterm delivery significantly delayed nih.gov | No significant difference from control nih.gov |
Embryo Cryotolerance
Cryopreservation of embryos is a vital technology in assisted reproduction, but the process can induce apoptosis, affecting embryo viability. nih.govresearchgate.net Research has explored the use of Z-VAD-FMK to improve the cryotolerance of in vitro-produced bovine embryos. nih.govresearchgate.net The addition of Z-VAD-FMK during the vitrification/warming and post-warming culture periods has been shown to increase embryo survival and hatching rates. nih.gov This improvement is attributed to the inhibition of cryopreservation-induced apoptosis, as evidenced by a decrease in DNA fragmented cells and reduced levels of active caspase 3. nih.gov Similarly, in human embryonic stem cells, Z-VAD-FMK has been shown to enhance the post-thaw survival rate. nih.govresearchgate.net
Table 2: Impact of Z-VAD-FMK on Cryopreserved Bovine Embryo Viability
| Parameter | Control Group | Z-VAD-FMK Treated Group |
|---|---|---|
| Survival Rate | 51.1% | 76.1% nih.gov |
| Hatching Rate | 17.6% | 26.5% nih.gov |
| Percentage of DNA Fragmented Cells | 6.1 ± 0.5 | 3.4 ± 0.2 nih.gov |
Cancer Research Beyond Direct Apoptosis Inhibition
While Z-VAD-FMK is a known apoptosis inhibitor, its application in cancer research extends to more complex interactions with the immune system and other cell death pathways.
Modulation of Radiochemoimmunotherapy-Induced Anti-Tumor Immunity
In the context of cancer therapy, inducing an immunogenic form of cell death is a key goal. nih.gov Research on B16 melanoma has shown that combining radiotherapy and chemotherapy with the pan-caspase inhibitor Z-VAD-FMK can shift the mode of cell death towards necroptosis, a more immunogenic form of cell death. nih.gov This modulation of cell death by Z-VAD-FMK was found to increase the release of the damage-associated molecular pattern (DAMP) molecule HMGB1. nih.gov In in vivo experiments, the addition of Z-VAD-FMK to a multimodal treatment regimen of radiotherapy, dacarbazine (B1669748) (DTIC), and hyperthermia resulted in a significant decrease in tumor growth. nih.gov This anti-tumor effect was associated with a reduced infiltration of regulatory T cells (Tregs) and an increased infiltration of dendritic cells (DCs) and CD8+ T cells into the tumor and draining lymph nodes. nih.gov The study concluded that HMGB1, nucleotides, and CD8+ T cells are crucial mediators of the anti-melanoma immune reactions induced by Z-VAD-FMK in this multimodal therapy setting. nih.gov
Interactions with Autophagy and Cell Death Pathways in Specific Cancer Cell Types
The relationship between apoptosis and autophagy is intricate, with significant crosstalk between the two pathways. nih.gov Z-VAD-FMK has been instrumental in dissecting these interactions. In some cancer cell lines, inhibiting apoptosis with Z-VAD-FMK can lead to an increase in autophagy. researchgate.netcancer-research-network.com For instance, in human colon cancer cells, while the inhibition of autophagy was found to suppress apoptosis, the inhibition of apoptosis by Z-VAD-FMK accelerated autophagy. researchgate.net This suggests that in certain contexts, autophagy may act as a compensatory cell death mechanism when apoptosis is blocked. nih.gov However, the interplay is cell-type and context-dependent. nih.gov In some instances, blocking apoptosis with Z-VAD-FMK can lead to cells dying through necroptosis rather than autophagy-dependent cell death. nih.gov The use of Z-VAD-FMK in liver cancer cells treated with the histone deacetylase inhibitor MGCD0103 showed that it could partially inhibit apoptosis, further highlighting the complexity of cell death pathways. researchgate.net
Methodological Considerations and Research Paradigms Utilizing Z Vad Ome Fmk
Experimental Design and Application
The experimental design for studies involving Z-VAD(OMe)-FMK is contingent on the research question and the model system. Generally, it is used as a pretreatment to inhibit caspase activity before the induction of apoptosis.
Application in In Vitro Cell Culture Systems
Z-VAD(OMe)-FMK is widely used in cell culture systems to study the mechanisms of apoptosis in various cell types. Its application has been pivotal in understanding the role of caspases in drug-induced apoptosis, cellular responses to stress, and developmental processes.
For instance, in human granulosa cell lines (GC1a, HGL5, and COV434), Z-VAD(OMe)-FMK was shown to protect against etoposide-induced apoptosis. nih.gov Similarly, it effectively blocked apoptosis in THP.1 and Jurkat T-cells. selleckchem.comselleckchem.com In studies with PA-1 ovarian cancer cells, pretreatment with Z-VAD(OMe)-FMK prevented cell death induced by UVB radiation. researchgate.net The inhibitor also reduced Ru(II) complex-induced apoptosis in HL-60 cells. researchgate.net Furthermore, research on cholangiocarcinoma (CCA) cell lines demonstrated that Z-VAD(OMe)-FMK pretreatment prevented the activation of caspase-3 and PARP, thereby reducing apoptosis. researchgate.net In HeLa cells, the compound inhibited camptothecin-induced apoptosis, as evidenced by the increased expression of full-length PARP. abcam.com
The following table summarizes representative in vitro studies utilizing Z-VAD(OMe)-FMK.
| Cell Line | Apoptosis Inducer | Key Finding with Z-VAD(OMe)-FMK | Reference |
| Jurkat | Etoposide | Prevents cleavage of caspase-8 and PARP. cellsignal.com | cellsignal.com |
| THP.1 | Cycloheximide/TLCK | Inhibits apoptosis. targetmol.com | targetmol.com |
| HL-60 | Camptothecin | Abolishes apoptotic morphology and DNA fragmentation. selleckchem.comselleckchem.com | selleckchem.comselleckchem.com |
| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide | Protects from etoposide-induced cell death. nih.gov | nih.gov |
| PA-1 Ovarian Cancer Cells | UVB Radiation | Inhibits cell death and PARP cleavage. researchgate.net | researchgate.net |
| Cholangiocarcinoma (CCA) Cells | Conditioned Media | Reduces cleaved caspase-3 and cleaved PARP expression. researchgate.net | researchgate.net |
| HeLa | Camptothecin | Increased expression of full-length PARP. abcam.com | abcam.com |
| U937 | 7-Ketocholesterol | Modulates lipid profile. nih.gov | nih.gov |
Application in In Vivo Animal Models
The utility of Z-VAD(OMe)-FMK extends to in vivo animal models, where it has been instrumental in investigating the role of apoptosis in various pathologies. Its administration in animal models has been shown to be non-toxic and effective in preventing apoptosis. selleckchem.comnih.gov
In a mouse model of endotoxic shock, Z-VAD(OMe)-FMK was shown to alleviate the condition by inducing macrophage necroptosis. nih.gov Studies in rats have demonstrated its neuroprotective effects, where it reduced the number of TUNEL-positive cells in the hypoglossal nucleus following radiation. researchgate.net In a pregnant mouse model, pretreatment with Z-VAD(OMe)-FMK delayed, but did not prevent, intraperitoneal heat-killed Group B Streptococcus-induced preterm delivery. nih.gov Furthermore, in a study involving xenografts of human ovarian tissue in SCID mice, Z-VAD(OMe)-FMK treatment was found to improve the density of primary follicles and decrease apoptosis in the tissue after three weeks of transplantation. nih.gov
The table below highlights some in vivo applications of Z-VAD(OMe)-FMK.
| Animal Model | Condition/Disease Model | Key Finding with Z-VAD(OMe)-FMK | Reference |
| Mice | Endotoxic Shock (LPS-induced) | Alleviates endotoxic shock. nih.gov | nih.gov |
| Rats | Radiation-induced Neuronal Damage | Reduces TUNEL-positive cells in the hypoglossal nucleus. researchgate.net | researchgate.net |
| Pregnant Mice | Group B Streptococcus-induced Preterm Delivery | Delays preterm delivery. nih.gov | nih.gov |
| SCID Mice | Human Ovarian Tissue Transplantation | Improves primary follicular density and reduces apoptosis. nih.gov | nih.gov |
Key Research Methodologies and Assays Employed
A variety of assays are used in conjunction with Z-VAD(OMe)-FMK to investigate the molecular and cellular events associated with apoptosis. These methodologies provide quantitative and qualitative data on the efficacy of Z-VAD(OMe)-FMK in inhibiting apoptotic pathways.
Apoptosis Detection Assays (e.g., TUNEL, Flow Cytometry, Western Blot for Cleaved Caspases/PARP)
These assays are fundamental to confirming the induction of apoptosis and the inhibitory effect of Z-VAD(OMe)-FMK.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. youtube.commdpi.comelabscience.com In studies on radiation-induced neuronal damage in rats, Z-VAD(OMe)-FMK treatment led to a reduced number of TUNEL-positive cells. researchgate.net Similarly, in a mouse model of acute lung injury, Z-VAD(OMe)-FMK significantly decreased the number of TUNEL-positive cells. medchemexpress.com
Flow Cytometry: This technique is used for the quantitative analysis of apoptosis. youtube.combio-rad-antibodies.com By using fluorescent dyes like Annexin V and propidium (B1200493) iodide (PI), researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govresearchgate.net For instance, flow cytometry analysis of cholangiocarcinoma cells pretreated with Z-VAD(OMe)-FMK showed reduced apoptosis. researchgate.net In PA-1 cells exposed to UVB, flow cytometry demonstrated that Z-VAD(OMe)-FMK inhibited cell death. researchgate.net
Western Blot for Cleaved Caspases/PARP: Western blotting is a key technique to detect the activation of caspases and the cleavage of their substrates, such as PARP. cellsignal.com The cleavage of pro-caspases into their active forms and the cleavage of PARP are indicative of apoptosis. Pretreatment with Z-VAD(OMe)-FMK has been shown to inhibit the cleavage of caspase-3, -8, -9, and PARP in various cell lines, confirming its role as a pan-caspase inhibitor. nih.govresearchgate.netresearchgate.netcellsignal.commedchemexpress.com
Cell Viability and Metabolic Activity Assays (e.g., WST-1, FACS analysis)
WST-1 Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. abcam.comsigmaaldrich.cnnih.govcellbiolabs.com In studies with human granulosa cell lines, the WST-1 assay demonstrated that Z-VAD(OMe)-FMK inhibited the etoposide-induced decrease in metabolic activity. nih.gov
FACS (Fluorescence-Activated Cell Sorting) Analysis: FACS analysis, a component of flow cytometry, can be used to assess cell viability. nih.govselleckchem.comselleckchem.com For example, in human granulosa cell lines, FACS analyses confirmed that Z-VAD(OMe)-FMK protected cells from etoposide-induced cell death. nih.gov
Molecular Expression Analysis (e.g., RT-qPCR, Western Blot)
These techniques are employed to investigate the expression of apoptosis-related genes and proteins.
RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): RT-qPCR is used to quantify the mRNA expression levels of genes involved in apoptosis. nih.govselleckchem.comselleckchem.comnih.gov In a study on human granulosa cells, RT-qPCR was used to assess the expression of apoptosis-related molecules like p53. nih.gov
Western Blot: Beyond detecting cleaved caspases and PARP, Western blotting is also used to analyze the expression levels of various other proteins involved in the apoptotic cascade, such as Bcl-2 family proteins, and signaling molecules like p-RIP1 in the context of necroptosis. nih.govselleckchem.comselleckchem.comresearchgate.netnih.govresearchgate.net For instance, in a mouse model of endotoxic shock, Western blot analysis showed an increase in p-RIP1 levels after Z-VAD(OMe)-FMK treatment, indicating an induction of necroptosis. nih.gov
The following table summarizes the key assays used in conjunction with Z-VAD(OMe)-FMK.
| Assay | Purpose | Example Application with Z-VAD(OMe)-FMK | Reference |
| TUNEL Assay | Detects DNA fragmentation | Reduced TUNEL-positive cells in irradiated rat brain. researchgate.net | researchgate.net |
| Flow Cytometry (Annexin V/PI) | Quantifies apoptotic and necrotic cells | Reduced apoptosis in cholangiocarcinoma cells. researchgate.net | researchgate.net |
| Western Blot (Cleaved Caspases/PARP) | Detects activation of apoptotic pathway | Inhibition of caspase and PARP cleavage in Jurkat cells. cellsignal.com | cellsignal.com |
| WST-1 Assay | Measures metabolic activity/cell viability | Inhibition of etoposide-induced decrease in metabolic activity in granulosa cells. nih.gov | nih.gov |
| FACS Analysis | Assesses cell viability | Protection of granulosa cells from etoposide-induced death. nih.gov | nih.gov |
| RT-qPCR | Quantifies gene expression | Analysis of p53 mRNA levels in granulosa cells. nih.gov | nih.gov |
| Western Blot (Protein Expression) | Analyzes protein levels | Increased p-RIP1 in macrophages in a mouse model of endotoxic shock. nih.gov | nih.gov |
Advanced Imaging and Proteomic Techniques (e.g., MicroPET, Mass Spectrometry-Based Proteomics)
Advanced research techniques have been employed to elucidate the multifaceted roles of caspases and the effects of their inhibition by Z-VAD(OMe)-FMK. While the use of MicroPET (Micro-Positron Emission Tomography) imaging in conjunction with Z-VAD(OMe)-FMK is not extensively documented in readily available literature, mass spectrometry-based proteomics has proven to be a powerful tool.
Mass spectrometry-based proteomic analysis has been utilized to investigate the global cellular changes occurring upon treatment with Z-VAD-FMK, particularly in the context of its off-target effects. For instance, proteomic studies have been crucial in identifying non-caspase targets of Z-VAD-FMK, such as NGLY1 (Peptide: N-glycanase 1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. By comparing the proteomes of cells treated with Z-VAD-FMK to those with siRNA-mediated knockdown of NGLY1, researchers have been able to confirm that Z-VAD-FMK's induction of autophagy is a direct consequence of its off-target inhibition of NGLY1. These studies often involve the enrichment of specific cellular compartments, like autophagosomes, followed by mass spectrometry to identify the protein content, providing a comprehensive view of the cellular response to the inhibitor.
Comparative Studies and Specificity Assessment
To better understand the specific contributions of caspase inhibition and to delineate the on-target versus off-target effects of Z-VAD(OMe)-FMK, numerous comparative studies have been conducted. These studies compare its activity and effects with other broad-spectrum and selective caspase inhibitors.
Comparison with Other Broad-Spectrum Caspase Inhibitors (e.g., Q-VD-OPh, Boc-D-fmk)
Z-VAD(OMe)-FMK is frequently compared with other pan-caspase inhibitors like Q-VD-OPh and Boc-D-fmk to assess its relative efficacy and specificity.
Q-VD-OPh (quinoline-Val-Asp-2,6-difluorophenoxymethyl ketone) has emerged as a potent alternative to Z-VAD-fmk. bpsbioscience.com Studies have shown that Q-VD-OPh can be more effective at preventing apoptosis than Z-VAD-fmk and is often less toxic to cells, even at high concentrations. bpsbioscience.com A significant advantage of Q-VD-OPh is that it does not appear to share some of the critical off-target effects of Z-VAD-fmk, such as the induction of autophagy through NGLY1 inhibition. abcam.comnih.gov This makes Q-VD-OPh a valuable control in experiments where the autophagic response to Z-VAD-fmk might confound the interpretation of its effects on apoptosis.
Boc-D-fmk (tert-butyloxycarbonyl-Asp(OMe) fluoromethyl ketone) is another broad-spectrum caspase inhibitor. However, its efficacy compared to Z-VAD-fmk can be cell-type and stimulus-dependent. For example, in one study, Boc-D-fmk was found to be more effective than Z-VAD-fmk at preventing genistein-induced apoptosis in p815 mastocytoma cells. nih.gov This difference was attributed to the differential ability of the two inhibitors to block caspase-6 activity involved in the 14-3-3/Bad signaling pathway. nih.gov Conversely, in other contexts, Z-VAD-fmk has been shown to be more potent than Boc-D-fmk. dsmc.or.kr
| Inhibitor | Primary Characteristics | Key Comparative Findings |
| Z-VAD(OMe)-FMK | Irreversible pan-caspase inhibitor. | Often used as a standard for broad-spectrum caspase inhibition. Known off-target effects on cathepsins and NGLY1. |
| Q-VD-OPh | Potent, broad-spectrum caspase inhibitor. | Generally more effective and less toxic than Z-VAD-fmk. Does not induce autophagy via NGLY1 inhibition, making it a cleaner control. bpsbioscience.comabcam.comnih.gov |
| Boc-D-fmk | Broad-spectrum caspase inhibitor. | Efficacy relative to Z-VAD-fmk can vary depending on the cell type and apoptotic stimulus. nih.govdsmc.or.kr May have different preferences for inhibiting specific caspase-mediated pathways. nih.gov |
Comparison with Selective Caspase Inhibitors (e.g., Z-IETD-fmk, Z-DEVD-fmk, Ac-LEHD-cmk, Ac-DEVD.CHO, Z-YVAD-FMK)
Comparing Z-VAD(OMe)-FMK with selective caspase inhibitors is crucial for identifying the specific caspase pathways involved in a particular cellular process.
Z-IETD-fmk , a selective inhibitor of caspase-8, has been used alongside Z-VAD-fmk to distinguish the roles of the extrinsic apoptotic pathway. In studies of T-cell proliferation, both Z-VAD-FMK and Z-IETD-FMK were found to be immunosuppressive, although Z-IETD-FMK was sometimes less potent. medchemexpress.comresearchgate.net In the context of TRAIL-induced apoptosis in myeloma cells, the caspase-8 inhibitor Z-IETD-fmk was as potent as Z-VAD-fmk in blocking cell death, confirming the critical role of caspase-8 in this process.
Ac-LEHD-cmk is a selective inhibitor of caspase-9, targeting the intrinsic apoptotic pathway. Comparing its effects to Z-VAD(OMe)-FMK can help determine the relative contributions of the mitochondrial pathway to cell death.
Ac-DEVD-CHO is a reversible inhibitor of caspase-3. In studies of doxorubicin-induced apoptosis, co-treatment with Ac-DEVD-CHO, along with other selective inhibitors, prevented many morphological features of apoptosis but not the loss of mitochondrial membrane potential or cell death, highlighting the complexity of the cell death process beyond caspase-3 activation.
Z-YVAD-FMK is a selective inhibitor of caspase-1. Comparing its effects with Z-VAD(OMe)-FMK is important for dissecting inflammatory signaling pathways from apoptosis. Z-VAD(OMe)-FMK inhibits a broader range of caspases including caspase-1, -3, and -7, while Z-YVAD-FMK is more specific for caspase-1. abcam.com This distinction is critical in studies of inflammasome activation and pyroptosis.
| Inhibitor | Primary Target(s) | Key Comparative Insights |
| Z-VAD(OMe)-FMK | Pan-caspase | Broadly inhibits apoptosis and other caspase-mediated processes. |
| Z-IETD-fmk | Caspase-8 | Used to specifically probe the extrinsic apoptotic pathway. researchgate.net |
| Z-DEVD-fmk | Caspase-3 | Used to assess the role of this key executioner caspase. |
| Ac-LEHD-cmk | Caspase-9 | Helps to delineate the involvement of the intrinsic (mitochondrial) pathway. |
| Ac-DEVD-CHO | Caspase-3 (reversible) | Allows for the study of the consequences of transient caspase-3 inhibition. |
| Z-YVAD-FMK | Caspase-1 | Crucial for distinguishing between apoptosis and caspase-1-mediated inflammation (pyroptosis). abcam.com |
Critical Interpretation of Research Findings
The widespread use of Z-VAD(OMe)-FMK demands a careful interpretation of the experimental data it generates, primarily due to its off-target activities and the interconnected nature of cellular signaling pathways.
Addressing the Implications of Off-Target Inhibition in Experimental Outcomes
A significant consideration when using Z-VAD(OMe)-FMK is its ability to inhibit other proteases besides caspases. This off-target activity can lead to cellular effects that are independent of caspase inhibition, potentially complicating the interpretation of results.
One of the most well-documented off-target effects of Z-VAD-fmk is the inhibition of cysteine cathepsins , such as cathepsin B. Since cathepsins themselves can be involved in cell death pathways, the protective effects of Z-VAD-fmk observed in some experiments may be at least partially due to the inhibition of these lysosomal proteases.
More recently, Z-VAD-fmk has been identified as an inhibitor of NGLY1 , leading to the induction of autophagy. abcam.comnih.gov This finding is critical because it means that any cellular phenotype observed in the presence of Z-VAD-fmk could be a consequence of autophagy induction rather than, or in addition to, caspase inhibition. Therefore, researchers using Z-VAD-fmk must include appropriate controls, such as the alternative pan-caspase inhibitor Q-VD-OPh which does not induce autophagy, to dissect the specific effects of caspase blockade. abcam.comnih.gov
Furthermore, Z-VAD(OMe)-FMK has been shown to inhibit other enzymes like picornaviral 2A proteinases and ubiquitin C-terminal hydrolase L1 (UCHL1) . The inhibition of UCHL1, an enzyme involved in the ubiquitin-proteasome system, adds another layer of complexity to the cellular effects of Z-VAD(OMe)-FMK.
Elucidating Complex Proteolytic Networks and Cellular Signaling Pathways
Despite its off-target effects, Z-VAD(OMe)-FMK remains a valuable tool for unraveling complex proteolytic networks and cellular signaling pathways. By observing which cellular processes are blocked or altered by this broad-spectrum inhibitor, researchers can gain initial insights into the involvement of caspases. Subsequent experiments using more selective inhibitors can then be employed to pinpoint the specific caspases and pathways involved.
For example, the finding that Z-VAD-FMK can block T-cell proliferation led to further investigations that revealed its inhibitory effect on NF-κB activation, a key signaling pathway in T-cell activation. medchemexpress.com Similarly, in studies of virus-induced apoptosis, Z-VAD(OMe)-FMK has been used to demonstrate that the inhibition of apoptosis can lead to increased viral replication, highlighting the complex interplay between host cell death pathways and viral life cycles.
Discerning Caspase-Dependent versus Caspase-Independent Mechanisms in Pathophysiology
The study of programmed cell death is fundamental to understanding the progression of numerous diseases. A critical aspect of this research is the ability to distinguish between different cell death modalities, primarily the caspase-dependent and caspase-independent pathways. The synthetic peptide Z-VAD(OMe)-FMK serves as an indispensable pharmacological tool in this endeavor. As a cell-permeable, irreversible pan-caspase inhibitor, its application in experimental models allows researchers to probe the molecular machinery of cell death and elucidate its relevance in various pathophysiological contexts. cellsignal.compromega.com
Z-VAD(OMe)-FMK functions by irreversibly binding to the catalytic site of most caspases, a family of cysteine proteases that are the central executioners of apoptosis. promega.cominvivogen.com By preventing the activation of these enzymes, such as the initiator caspase-8 and the executioner caspase-3, Z-VAD(OMe)-FMK can effectively block the classical apoptotic cascade. cellsignal.com Consequently, if the application of Z-VAD(OMe)-FMK rescues cells from a death stimulus, it strongly implies that the cell death process is caspase-dependent.
Conversely, the failure of Z-VAD(OMe)-FMK to prevent cell death is a key piece of evidence pointing toward a caspase-independent mechanism. nih.gov In many experimental systems, inhibiting caspases does not halt cell death but may alter its morphology and timeline, often switching the pathway to a form of programmed necrosis known as necroptosis. frontiersin.org This process is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the subsequent activation of Mixed Lineage Kinase Domain-Like protein (MLKL). frontiersin.orgnih.gov In certain cellular contexts, particularly in response to stimuli like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the inhibition of caspase-8 by Z-VAD(OMe)-FMK can actually promote necroptosis by preventing the cleavage and inactivation of RIPK1 and RIPK3. frontiersin.orgnih.gov
Beyond necroptosis, other caspase-independent pathways exist. For instance, Apoptosis-Inducing Factor (AIF) can be released from the mitochondria and translocate to the nucleus to induce large-scale DNA fragmentation, a process that is not inhibited by Z-VAD(OMe)-FMK. nih.gov The use of Z-VAD(OMe)-FMK, therefore, allows researchers to dissect the specific pathways at play in a given disease model. For example, while it can block Fas-mediated apoptosis in Jurkat T cells, its inability to prevent cell death in other scenarios has been crucial for identifying the roles of caspase-independent mechanisms in pathophysiology. bpsbioscience.comresearchgate.net
It is important to note that Z-VAD(OMe)-FMK is not entirely specific to caspases and has been shown to inhibit other proteases, such as cathepsin B. cellsignal.com Furthermore, some caspases, like caspase-2, have demonstrated relative resistance to inhibition by Z-VAD(OMe)-FMK in certain studies. dsmc.or.kr These factors necessitate careful interpretation of results and often require complementary genetic approaches to confirm findings. Despite these considerations, Z-VAD(OMe)-FMK remains a foundational tool for differentiating cell death pathways, revealing that multiple mechanisms can be activated in parallel by a single death signal. nih.gov
The table below summarizes key research findings where Z-VAD(OMe)-FMK was utilized to distinguish between caspase-dependent and caspase-independent cell death in various pathophysiological models.
| Pathophysiological Context/Model | Key Stimulus/Inducer | Effect of Z-VAD(OMe)-FMK | Inferred Mechanism | Key Findings/Observations | References |
|---|---|---|---|---|---|
| Endotoxic Shock (Mouse Model) | Lipopolysaccharide (LPS) | Alleviated endotoxic shock, induced macrophage necroptosis | Switch from apoptosis to necroptosis | Z-VAD(OMe)-FMK prevented caspase-mediated apoptosis but triggered RIPK1-dependent necroptosis in macrophages, reducing the secretion of pro-inflammatory cytokines. | invivogen.comfrontiersin.orgnih.gov |
| Compressed Nucleus Pulposus Cells (In Vitro) | Mechanical Compression | Enhanced cell necroptosis | Caspase-independent (necroptosis) | While the necroptosis inhibitor Necrostatin-1 (B1678002) reduced cell death, Z-VAD(OMe)-FMK alone enhanced it, indicating a shift towards necroptosis when caspases are blocked. Synergistic use with Necrostatin-1 was most protective. | nih.gov |
| Human Melanoma Cells (A375) | Novel Naphthyridine Derivative | Promoted necroptosis at high concentrations of the inducer | Switch from apoptosis to necroptosis | At high concentrations, the compound induced apoptosis, which was inhibited by Z-VAD(OMe)-FMK. This inhibition revealed an underlying necroptotic pathway. | researchgate.net |
| Mitochondrial Outer Membrane Permeabilization (MOMP) Model | BimS (pro-apoptotic protein) | Blocked early loss of mitochondrial membrane potential (ΔΨm) and apoptotic DNA fragmentation but did not prevent eventual cell death. | Caspase-independent (Mitochondrial) | In the absence of caspase activation, cells still died due to loss of respiration following MOMP, but the immediate nuclear signs of apoptosis were prevented. | nih.gov |
| Genistein-induced Mastocytoma Cell Apoptosis (p815) | Genistein | Failed to prevent apoptosis | Caspase-dependent (Caspase-6 mediated) | Z-VAD(OMe)-FMK was found to be a poor inhibitor of caspase-6 in this specific cell line, leading to the failure to prevent apoptosis, highlighting differential caspase sensitivity. | dsmc.or.kr |
Q & A
Q. What is the primary mechanism of action of Z-VAD(OMe)-FMK in apoptosis studies?
Z-VAD(OMe)-FMK acts as a cell-permeable, irreversible pan-caspase inhibitor, binding covalently to the catalytic cysteine residue of caspases (e.g., caspases-1, -3, -4, -7) to block their proteolytic activity . It prevents caspase-3 activation, as shown by reduced PARP cleavage in HeLa cells and suppression of Fas-mediated apoptosis in Jurkat T cells . Pretreatment with 50 μM Z-VAD(OMe)-FMK for 2 hours is a common protocol to inhibit apoptosis before applying apoptotic stimuli .
Q. How should Z-VAD(OMe)-FMK be prepared and stored for experimental use?
The compound is typically dissolved in DMSO (>10 mg/mL), dimethylformamide (7 mg/mL), or ethanol (1.3 mg/mL) . To ensure stability, store aliquots at -20°C in dry conditions, and avoid repeated freeze-thaw cycles. Pretreatment with esterase inhibitors may be required to prevent hydrolysis of the methyl ester group, which generates the active form .
Q. What controls are essential when using Z-VAD(OMe)-FMK in Western blot assays?
Include untreated and vehicle (e.g., DMSO) controls to distinguish baseline caspase activity. Use housekeeping proteins like GAPDH or HSP70 to confirm equal loading, as demonstrated in TDP-43 and caspase-3 expression studies . Validate inhibition efficacy by monitoring caspase-3 cleavage or PARP fragmentation .
Q. Can Z-VAD(OMe)-FMK completely block apoptosis in all cell types?
No. While Z-VAD(OMe)-FMK effectively inhibits caspase-dependent apoptosis, it does not prevent caspase-independent cell death (e.g., necroptosis or autophagic death). For example, in HL-60 leukemia cells, Z-VAD(OMe)-FMK reduced T315-induced apoptosis but failed to block autophagy-mediated death .
Advanced Research Questions
Q. How does Z-VAD(OMe)-FMK’s dual role as a caspase and UCHL1 inhibitor impact experimental interpretation?
Beyond caspases, Z-VAD(OMe)-FMK irreversibly inhibits ubiquitin C-terminal hydrolase L1 (UCHL1), a deubiquitinating enzyme involved in protein degradation and neuronal function . This off-target effect complicates studies linking caspase inhibition to phenotypic outcomes. For example, in neuronal models, UCHL1 inhibition may independently alter protein aggregation or stress responses . Always include UCHL1-specific inhibitors (e.g., LDN-57444) as additional controls.
Q. Why does Z-VAD(OMe)-FMK sometimes increase apoptosis in combination therapies?
Paradoxical pro-apoptotic effects occur in certain contexts. In HL-60 and THP-1 cells, combining Z-VAD(OMe)-FMK with T315 (a therapeutic compound) increased apoptosis from 70–80% to 90%, suggesting synergistic activation of alternative death pathways (e.g., ROS accumulation or ER stress) . Dose optimization and time-course experiments are critical to identify such interactions.
Q. How to resolve contradictions in Z-VAD(OMe)-FMK’s effects across different apoptosis assays?
In DOX-treated HL-60 cells, Z-VAD(OMe)-FMK reduced apoptosis from 80% to 20% , whereas in T315-treated cells, it enhanced apoptosis . These discrepancies arise from differences in primary death mechanisms (caspase-dependent vs. -independent) and cell-specific signaling. Use complementary assays (e.g., Annexin V/PI staining, caspase-3 activity, and LC3-II puncta for autophagy) to dissect the dominant pathway .
Q. What are the limitations of Z-VAD(OMe)-FMK in in vivo models?
While Z-VAD(OMe)-FMK prolongs survival in LPS-induced acute lung injury mice by suppressing caspase-3 , it fails to prevent apoptosis in neutrophil-rich environments (e.g., pneumovirus-infected lungs), where delayed neutrophil clearance exacerbates inflammation . Consider tissue-specific pharmacokinetics and off-target immune effects when designing animal studies.
Q. How does Z-VAD(OMe)-FMK inhibit non-caspase proteases, and how can this be mitigated?
Z-VAD(OMe)-FMK inhibits cathepsin B (IC₅₀ ~2.5 μM) and SARS-CoV-2 3CL protease (IC₅₀ ~2.55 μM), potentially confounding results in viral or lysosomal studies . To isolate caspase-specific effects, use selective inhibitors (e.g., CA-074 for cathepsin B) or validate findings with genetic caspase knockdowns.
Q. What methodological adjustments are needed when studying Z-VAD(OMe)-FMK in 3D culture or co-culture systems?
In co-cultures (e.g., mesenchymal stem cells and cholangiocarcinoma cells), Z-VAD(OMe)-FMK’s efficacy depends on penetration and local concentration . Pre-treat each cell type separately before co-culture, and measure caspase activity in sorted populations. For 3D models, increase treatment duration and validate inhibition via immunofluorescence or micro-Western assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
